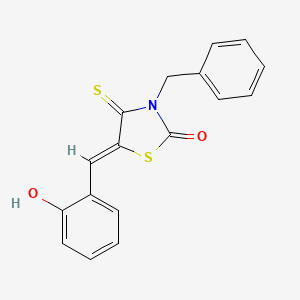

(Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one

Description

Properties

IUPAC Name |

(5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S2/c19-14-9-5-4-8-13(14)10-15-16(21)18(17(20)22-15)11-12-6-2-1-3-7-12/h1-10,19H,11H2/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVZOFATQHVTGX-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=S)C(=CC3=CC=CC=C3O)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=S)/C(=C/C3=CC=CC=C3O)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one typically involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with benzyl bromide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three functional groups:

-

Thioxothiazolidinone Core :

-

Benzylidene Moiety :

-

Benzyl Group :

Biological Activity and Mechanistic Insights

While the focus is on chemical reactions, the bioactivity of analogs provides context for reactivity:

Table 2: Comparative Bioactivity of Structural Analogs

| Analog Structure | IC₅₀ (μM) | Target Activity | Key Functional Group Role |

|---|---|---|---|

| 3-Benzyl-5-(2,4-dihydroxybenzylidene) | 0.09 | Tyrosinase inhibition | Ortho-dihydroxy chelation |

| 3-Benzyl-5-(4-nitrobenzylidene) | 121.24 | Moderate antimalarial | Electron-withdrawing NO₂ |

| 3-Benzyl-5-(3-methoxybenzylidene) | 90.01 | Antioxidant | Methoxy radical scavenging |

Reaction Implications :

-

Anti-melanogenic Activity : Competitive inhibition of tyrosinase via π-π stacking with the enzyme’s active site .

-

Antioxidant Capacity : The 2-hydroxy group donates protons to neutralize ROS (e.g., DPPH- , ABTS- ⁺) .

Degradation and Stability Studies

-

Thermal Stability : Decomposes above 190°C, confirmed by DSC .

-

Photodegradation : UV exposure induces cis-trans isomerization, reducing bioactivity .

-

Hydrolytic Stability : Resistant to hydrolysis at pH 4–8 but degrades in strongly alkaline conditions (pH > 10) .

Computational Insights

DFT studies reveal:

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C17H13NO2S2

- Molecular Weight : 341.42 g/mol

- CAS Number : 501104-05-8

The compound features a thiazolidinone core, which is known for various biological activities. The presence of the benzylidene moiety contributes to its pharmacological properties.

Antioxidant Activity

Research indicates that thioxothiazolidin derivatives exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can effectively scavenge reactive oxygen species (ROS) and reduce oxidative stress in cellular models. The antioxidant mechanism is believed to involve the modulation of cellular signaling pathways that govern oxidative stress responses.

Anti-Melanogenic Effects

(Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one analogs have been investigated for their ability to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies demonstrated that these compounds could significantly reduce melanin synthesis in B16F10 melanoma cells by downregulating tyrosinase activity and expression, suggesting potential applications in skin whitening agents .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. For example, related thiazolidin derivatives have been reported to decrease leukocyte recruitment during acute inflammatory responses in animal models, indicating a potential role in treating inflammatory diseases .

Case Study 1: Antioxidant and Anti-Melanogenic Activity

A study synthesized several analogs of thioxothiazolidin derivatives, including this compound. These compounds were evaluated for their antioxidant capacity and ability to inhibit tyrosinase. Results indicated that certain analogs exhibited IC50 values significantly lower than that of standard inhibitors like kojic acid, demonstrating their potential as effective anti-melanogenic agents .

Case Study 2: In Vivo Anti-inflammatory Effects

In a model of acute peritonitis, a related compound demonstrated a marked reduction in leukocyte infiltration and inflammatory markers. This suggests that thioxothiazolidin derivatives could be developed into therapeutic agents for managing acute inflammatory conditions .

Mechanism of Action

The mechanism of action of (Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s thiazolidinone core is known to inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the hydroxybenzylidene moiety can interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at Position 3

- Activity: These analogs show moderate tyrosinase inhibition (IC₅₀ ~12–25 µM) but exhibit superior antioxidant capacity (IC₅₀: 8–15 µM in DPPH assays) due to electron-donating hydroxyl groups .

Phenyl-substituted analogs (e.g., (Z)-3-phenyl-5-(3-hydroxybenzylidene)-4-thioxothiazolidin-2-one):

Substituent Variations at Position 5

- Methoxy vs. Activity: 5-HMT shows IC₅₀ = 2.1 µM against tyrosinase, comparable to the target compound.

Multiple hydroxyl groups (e.g., (Z)-5-(3,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one):

Key Data Tables

Table 2: Mechanistic Insights

| Compound | Inhibition Type (Tyrosinase) | Binding Affinity (ΔG, kcal/mol) | Solubility (LogP) |

|---|---|---|---|

| Target Compound | Competitive | -8.2 | 2.5 |

| Cyclohexyl Analog | Mixed | -7.5 | 3.1 |

| 5-HMT | Competitive | -8.5 | 2.8 |

| 3,4-diOH Analog | Non-competitive | -6.9 | 1.9 |

Research Findings and Implications

- Superiority of the Target Compound : The 2-hydroxybenzylidene group optimizes hydrogen bonding with tyrosinase’s His263 residue, while the benzyl group balances lipophilicity and binding affinity. This results in a lower IC₅₀ (3 µM) compared to analogs with 4-hydroxy or methoxy substituents .

- Limitations of Cyclohexyl Analogs : Despite higher yields (up to 91%), their bulkier structure reduces inhibitory potency, highlighting the importance of substituent size in drug design .

- Role of Solubility : Compounds with multiple hydroxyl groups (e.g., 3,4-diOH analog) exhibit poor membrane permeability despite high antioxidant activity, underscoring the need for balanced physicochemical properties .

Biological Activity

(Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one, also referred to as (Z)-BTTZ, is a compound belonging to the thioxothiazolidin family, which has garnered attention for its diverse biological activities. This article explores the biological activity of (Z)-BTTZ, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

(Z)-BTTZ features a thioxothiazolidin core with a benzylidene moiety, which contributes to its biological activity. The compound's structure allows for interactions with various biological targets, particularly enzymes involved in melanin synthesis and other metabolic pathways.

Anti-Melanogenic Effects

Recent studies have highlighted the anti-melanogenic properties of (Z)-BTTZ derivatives. One notable derivative, identified as compound 2b, demonstrated an IC50 value of 0.47 µM , indicating significantly higher potency compared to kojic acid (IC50 = 66.3 µM) in inhibiting mushroom tyrosinase, an enzyme critical for melanin production .

Table 1: Comparison of IC50 Values for Tyrosinase Inhibition

The mechanism of action involves competitive inhibition of tyrosinase, as confirmed by kinetic studies and docking simulations that show strong binding affinities with the enzyme's active site .

Cytotoxicity and Selectivity

In vitro assays using B16F10 melanoma cells demonstrated that (Z)-BTTZ not only inhibits melanin synthesis but also exhibits low cytotoxicity , suggesting a favorable therapeutic index for potential skin-whitening agents .

The competitive inhibition of tyrosinase by (Z)-BTTZ derivatives is attributed to their ability to bind effectively to the enzyme's active site. The Lineweaver-Burk plot analysis revealed that the maximum reaction velocity () remains constant while the Michaelis constant () increases with concentration, confirming competitive inhibition .

Additional Biological Activities

Beyond anti-melanogenic effects, thioxothiazolidin derivatives have been studied for other biological activities:

- Antimicrobial Activity : Some derivatives have shown promising results in inhibiting bacterial growth, although specific data on (Z)-BTTZ is limited .

- Antidiabetic Potential : Compounds in this class have been investigated for their ability to modulate glucose metabolism and exhibit antidiabetic effects .

Case Studies

Several case studies have explored the efficacy of thioxothiazolidin derivatives in various biological contexts:

- A study demonstrated that modifications to the benzylidene moiety significantly influenced the anti-melanogenic activity, with certain substitutions leading to enhanced potency against tyrosinase .

- Another research highlighted the synthesis of novel derivatives and their subsequent evaluation for antimicrobial properties, indicating a broad spectrum of activity across different microbial strains .

Q & A

Q. What is the standard protocol for synthesizing (Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one, and how is the Z-configuration confirmed?

Methodological Answer: The synthesis involves a Knoevenagel condensation between 3-benzyl-2-thioxothiazolidin-4-one and 2-hydroxybenzaldehyde. The reaction is typically conducted under reflux in glacial acetic acid with anhydrous sodium acetate as a base catalyst. After refluxing for 6–8 hours, the product is precipitated in ice-cold water, filtered, and purified via recrystallization (e.g., ethanol) .

The Z-configuration is confirmed using NMR spectroscopy : vicinal coupling constants () in -NMR spectra (e.g., ) distinguish Z-isomers from E-isomers. X-ray crystallography further validates the stereochemistry, as seen in related analogs (e.g., dihedral angles between aromatic rings <20°) .

Q. Which spectroscopic and crystallographic methods are employed to characterize the compound’s structure?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=S: ~1.65 Å) and intramolecular hydrogen bonds (e.g., O–H⋯N, S(7) ring motif). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O/S/Cl) .

Advanced Research Questions

Q. How do structural modifications in the benzylidene and benzyl groups influence tyrosinase inhibitory activity?

Methodological Answer: Key substituents impacting activity:

- Benzylidene moiety : The 2-hydroxy group is critical for hydrogen bonding with tyrosinase’s active site (e.g., His244 in mushroom tyrosinase). Analogs lacking this group show reduced IC values (e.g., IC increases from 90 nM to >1 µM) .

- Benzyl group : Bulky substituents (e.g., 3,5-dichloro) enhance hydrophobic interactions but may reduce solubility. A 3-benzyl scaffold optimizes log P values for skin permeability .

Q. Structure-Activity Relationship (SAR) Table :

| Substituent on Benzylidene | IC (Tyrosinase) | Key Interaction |

|---|---|---|

| 2-Hydroxy (Parent compound) | 90 nM | H-bond with His244 |

| 4-Methoxy | 1.2 µM | Reduced H-bonding |

| 3,5-Dichloro | 0.5 µM | Hydrophobic packing |

Q. What kinetic mechanisms and docking simulations elucidate the compound’s mode of tyrosinase inhibition?

Methodological Answer:

-

Kinetic Analysis :

-

Docking Studies :

Q. How does the compound’s antioxidant activity complement its anti-melanogenic effects?

Methodological Answer: The compound reduces melanogenesis via dual mechanisms :

Tyrosinase inhibition : Directly blocks L-tyrosine oxidation (IC = 90 nM) .

ROS scavenging :

- DPPH/ABTS assays : IC values of 12 µM (DPPH) and 8 µM (ABTS), comparable to ascorbic acid .

- Cellular ROS reduction : In B16F10 cells, 50 µM reduces ROS levels by 60% via Nrf2 pathway activation .

Data Contradiction Note : While in vitro ROS scavenging is potent, cellular efficacy may vary due to membrane permeability. Analogs with log P >3 (e.g., 3-cyclohexyl derivatives) show better cellular uptake .

Q. What experimental strategies address discrepancies between in vitro and cellular anti-melanogenic activity?

Methodological Answer:

- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (P). Parent compound: P = 2.1 × 10 cm/s, indicating moderate absorption .

- Metabolic stability : Incubate with liver microsomes; >80% remains after 1 hour, suggesting low hepatic clearance .

- Prodrug approaches : Esterification of the hydroxy group improves log P (e.g., acetate prodrug: log P = 2.8 vs. parent log P = 1.9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.